2-(Benzyloxy)-2-(2-naphthyl)acetonitrile CAS 500372-25-8
2-(Benzyloxy)-2-(2-naphthyl)acetonitrile CAS 500372-25-8
An In-depth Technical Guide to 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile (CAS 500372-25-8)
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, a niche chemical compound with potential applications in the fields of biochemical research and drug discovery. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from chemical databases, analogous chemical structures, and established scientific principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a fluorescent probe in high-throughput screening and cellular imaging. Additionally, predicted analytical characterization data is provided to aid in its identification and quality control.
Introduction
2-(Benzyloxy)-2-(2-naphthyl)acetonitrile is a complex organic molecule that merges the structural features of a naphthalene ring, a nitrile group, and a benzyl ether moiety. This unique combination of functional groups suggests a range of interesting chemical and photophysical properties. The presence of the extended aromatic system of the naphthalene group often imparts fluorescence to a molecule, making it a candidate for use as a fluorescent dye or probe.[1][2] The nitrile group can participate in various chemical transformations, and the chiral center at the alpha-carbon introduces the possibility of stereospecific interactions with biological molecules.
This guide aims to consolidate the available information on 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile and to provide a scientifically grounded framework for its synthesis, characterization, and potential utilization in a research and development setting.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 500372-25-8 | [3] |
| Molecular Formula | C₁₉H₁₅NO | [3] |
| Molecular Weight | 273.33 g/mol | [2] |
| IUPAC Name | 2-(benzyloxy)-2-(naphthalen-2-yl)acetonitrile | [3] |
| Appearance | Predicted to be a solid at room temperature. | |
| Boiling Point | 430.633 °C at 760 mmHg (predicted) | [3] |
| Density | 1.168 g/cm³ (predicted) | [3] |
| Flash Point | 180.297 °C (predicted) | [3] |
| XLogP3 | 4.3 (predicted) | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Fluorescence (Predicted) | Excitation at ~227 nm, Emission at ~336 nm in methanol. |
Synthesis of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile: A Proposed Route
Proposed Reaction Scheme
The proposed synthesis is a two-step process starting from the commercially available 2-naphthylacetonitrile.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a proposed method and has not been experimentally validated. It should be performed by a qualified chemist in a suitable laboratory setting with all necessary safety precautions.
Materials:
-
2-Naphthylacetonitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with 2-naphthylacetonitrile (1 equivalent). Anhydrous THF is added to dissolve the starting material under a positive pressure of nitrogen.
-
Formation of the Enolate: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA in THF (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the enolate. A color change is typically observed upon enolate formation.
-
Alkylation: Benzyl bromide (1.2 equivalents) is added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile.
Causality behind Experimental Choices:
-
LDA as a Base: Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for quantitatively deprotonating the α-carbon of the nitrile without competing in the subsequent alkylation step.[5]
-
Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the enolate, prevent side reactions such as self-condensation, and ensure regioselectivity.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as the enolate is highly reactive towards protic species like water.
-
Benzyl Bromide as Alkylating Agent: Benzyl bromide is a reactive electrophile that readily participates in Sₙ2 reactions.[6]
Potential Applications in Drug Discovery and Research
The structural features of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile suggest its potential utility as a fluorescent probe in various biological and drug discovery applications.[2]
High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a biological target.[7] Fluorescent probes are frequently employed in HTS assays due to their high sensitivity and compatibility with automated detection systems.[8]
2-(Benzyloxy)-2-(2-naphthyl)acetonitrile could potentially be used in HTS campaigns in several ways:
-
Displacement Assays: If the compound is found to bind to a specific target, a fluorescently labeled version could be used in a competitive binding assay. Unlabeled compounds from a screening library that displace the fluorescent probe from the target's binding site would be identified as "hits."
-
Environmental Sensing: The fluorescence of some molecules is sensitive to their local environment. If the fluorescence of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile changes upon binding to a protein or entering a hydrophobic pocket, this change could be used to screen for compounds that modulate this interaction.
Cellular Imaging
Fluorescent molecules that can permeate cell membranes are invaluable tools for visualizing cellular structures and processes.[9] Given its predicted lipophilicity (XLogP3 = 4.3), 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile may be cell-permeable. If it localizes to specific organelles or its fluorescence is modulated by intracellular events, it could be used in live-cell imaging studies to:
-
Track cellular dynamics: Monitor changes in cell morphology or organelle distribution in response to drug treatment.
-
Report on intracellular environment: If its fluorescence is sensitive to factors like pH, viscosity, or the presence of specific ions, it could act as a cellular sensor.
Molecular Rotor Properties
The structure of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, with its rotatable benzyl and naphthyl groups, suggests it could function as a molecular rotor.[10] The fluorescence of molecular rotors is often dependent on the viscosity of their environment, as restricted intramolecular rotation can lead to enhanced fluorescence emission. This property could be exploited to:
-
Measure microviscosity: Probe the viscosity of cellular compartments or protein solutions.
-
Detect protein binding: The binding of the molecule to a protein would restrict its rotation and lead to a change in fluorescence, providing a method for studying protein-ligand interactions.[11]
Analytical Characterization (Predicted)
While experimental spectra for 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile are not publicly available, its key analytical features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure of the synthesized compound.
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons (Naphthyl and Benzyl): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Methine Proton (-CH(CN)O-): A singlet around δ 5.5-6.0 ppm.
-
Methylene Protons (-OCH₂Ph): A singlet or two doublets (if diastereotopic) around δ 4.5-5.0 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Numerous signals between δ 125-140 ppm.
-
Nitrile Carbon (-CN): A signal around δ 115-120 ppm.
-
Methine Carbon (-CH(CN)O-): A signal around δ 70-80 ppm.
-
Methylene Carbon (-OCH₂Ph): A signal around δ 70-75 ppm.
These predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.[12][13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the key functional groups:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
-
C-O-C stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (C₁₉H₁₅NO, m/z = 273.1154).
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 182.
-
Cleavage to form the tropylium ion (C₇H₇⁺, m/z 91), a very common fragment for benzyl-containing compounds.[16]
-
Loss of the benzyloxy radical (C₇H₇O•, 107 Da) to give a fragment at m/z 166.
-
Fragmentation of the naphthalene ring system.
-
The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI).[17][18][19]
Safety Information
Based on aggregated data from multiple suppliers, 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile is classified with the following GHS hazard statements:
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should use appropriate personal protective equipment.[3]
Conclusion
2-(Benzyloxy)-2-(2-naphthyl)acetonitrile is a compound with significant potential, particularly as a fluorescent probe in biological research and drug discovery. While the lack of extensive published data presents a challenge, this guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The proposed synthetic route is based on well-established chemistry and offers a clear path to obtaining this molecule for further study. The predicted analytical data will be invaluable for confirming its identity and purity. As research in chemical biology and drug discovery continues to evolve, niche molecules like 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile may find important applications in the development of novel assays and imaging techniques. Further experimental validation of its synthesis and a thorough investigation of its photophysical properties and biological interactions are warranted to fully unlock its potential.
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